molecular formula C9H8N2O B11922793 6-amino-1H-indole-3-carbaldehyde

6-amino-1H-indole-3-carbaldehyde

Cat. No.: B11922793
M. Wt: 160.17 g/mol
InChI Key: ZIWNJJCTMJQWKC-UHFFFAOYSA-N
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Description

6-Amino-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and their role as precursors in the synthesis of complex molecules. The presence of both an amino group and an aldehyde group in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the direct amination of 1H-indole-3-carbaldehyde using suitable amination reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 6-Amino-1H-indole-3-carboxylic acid.

    Reduction: 6-Amino-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 6-amino-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

6-amino-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWNJJCTMJQWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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